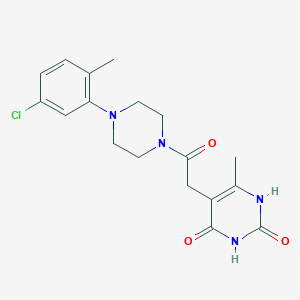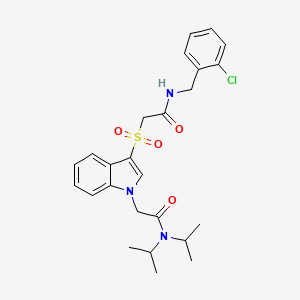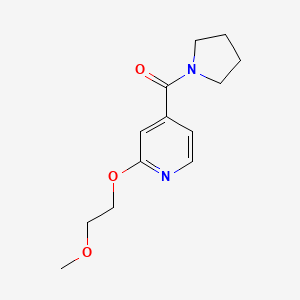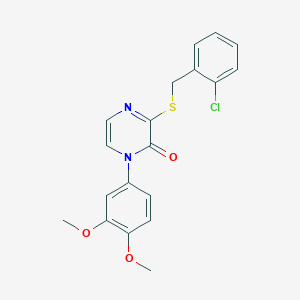
5-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H21ClN4O3 and its molecular weight is 376.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Piperazine derivatives, such as the compound , are often synthesized through methods like Dieckmann cyclization, highlighting the versatility of piperazine-based compounds in organic synthesis. The Dieckmann cyclization method, for instance, is a key route for forming piperazine-2,5-diones by cyclization of extended chains containing nitrogen and carbonyl functional groups. This approach underscores the synthetic utility of piperazine derivatives in constructing complex molecular architectures (Aboussafy & Clive, 2012).
Biological Activities
Piperazine derivatives exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties. For example, studies have synthesized new piperidine-2,5-diones and tested them for anticonvulsant activity, revealing several compounds with significant effects in seizure models. These findings demonstrate the potential therapeutic applications of piperazine derivatives in treating epilepsy and related disorders (Kamiński, Rzepka, & Obniska, 2011).
Antagonist Activity
Certain piperazine derivatives have been shown to possess potent antagonist activity against specific receptors, such as the 5-HT2 receptor, suggesting their potential use in designing drugs to treat psychiatric disorders. The development of compounds with strong 5-HT2 antagonist activity, without significant alpha 1 antagonist activity, points to the specificity that can be achieved in targeting neurotransmitter systems (Watanabe et al., 1992).
Luminescent Properties
Piperazine compounds with specific substituents have been investigated for their luminescent properties and photo-induced electron transfer capabilities. These studies open avenues for the use of such compounds in optical materials and sensors, highlighting the diverse applications of piperazine derivatives beyond pharmacology (Gan et al., 2003).
Properties
IUPAC Name |
5-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3/c1-11-3-4-13(19)9-15(11)22-5-7-23(8-6-22)16(24)10-14-12(2)20-18(26)21-17(14)25/h3-4,9H,5-8,10H2,1-2H3,(H2,20,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPCMFYATUOBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=C(NC(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-({5-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)piperazine](/img/structure/B2679040.png)
![4-methoxy-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2679044.png)


![6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine](/img/structure/B2679050.png)

![1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2679052.png)
![7-[(2,6-dichlorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2679053.png)
![N-{7-oxaspiro[3.5]nonan-1-yl}-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2679055.png)

![methyl 4-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate](/img/structure/B2679058.png)
![(4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone](/img/structure/B2679059.png)

